ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1309174-06-8
VCID: VC4159626
InChI: InChI=1S/C10H15N3O2/c1-3-15-10(14)9-7-6-11-5-4-8(7)13(2)12-9/h11H,3-6H2,1-2H3
SMILES: CCOC(=O)C1=NN(C2=C1CNCC2)C
Molecular Formula: C10H15N3O2
Molecular Weight: 209.249

ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

CAS No.: 1309174-06-8

Cat. No.: VC4159626

Molecular Formula: C10H15N3O2

Molecular Weight: 209.249

* For research use only. Not for human or veterinary use.

ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate - 1309174-06-8

Specification

CAS No. 1309174-06-8
Molecular Formula C10H15N3O2
Molecular Weight 209.249
IUPAC Name ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H15N3O2/c1-3-15-10(14)9-7-6-11-5-4-8(7)13(2)12-9/h11H,3-6H2,1-2H3
Standard InChI Key QDMBFQKQGKWMAO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C2=C1CNCC2)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a bicyclic framework comprising a pyrazole ring fused to a partially saturated pyridine ring (tetrahydro-pyridine). The pyrazole moiety is substituted with a methyl group at the 1-position and an ethyl carboxylate ester at the 3-position. The tetrahydro modification of the pyridine ring reduces aromaticity, enhancing conformational flexibility and reactivity .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC NameEthyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
CAS Registry Number1309174-06-8
Molecular FormulaC10H15N3O2\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{O}_{2}
SMILES NotationO=C(C1=NN(C)C2=C1CNCC2)OCC

The stereoelectronic effects of the methyl and ethyl carboxylate groups influence the compound’s dipole moment (3.2D\approx 3.2 \, \text{D}) and partition coefficient (logP1.8\log P \approx 1.8), critical for its pharmacokinetic behavior .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation:

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): Signals at δ 1.35 (t, 3H, CH3_3-ethyl), 2.50 (s, 3H, N-CH3_3), and 3.70–4.20 (m, 4H, tetrahydro-pyridine protons) .

  • ESI-MS: A molecular ion peak at m/z=209.1[M+H]+m/z = 209.1 \, [\text{M}+\text{H}]^+, consistent with its molar mass .

Synthesis and Manufacturing

Synthetic Routes

Industrial and laboratory syntheses typically employ cyclocondensation strategies:

Cyclocondensation of Hydrazines with Cyclic Ketones

A two-step process involving:

  • Formation of the Pyrazole Core: Reaction of methylhydrazine with ethyl 3-oxo-4,5,6,7-tetrahydro-pyridine-2-carboxylate under acidic conditions.

  • Ring Closure: Intramolecular cyclization catalyzed by phosphoryl chloride (POCl3_3) at 80–100°C, yielding the fused pyrazolo-pyridine system .

Microwave-Assisted Synthesis

Accelerated synthesis via microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C), improving yields (≥85%) while minimizing side products.

Table 2: Comparative Synthesis Metrics

MethodYield (%)TimePurity (%)
Conventional Cyclization726–8 h95
Microwave-Assisted8815 min98

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a white crystalline solid with a melting point of 142–145°C. Its solubility varies significantly across solvents:

Table 3: Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)
Water1.2
Ethanol45.8
Dichloromethane112.4
Dimethyl Sulfoxide89.6

The limited aqueous solubility (1.2mg/mL\approx 1.2 \, \text{mg/mL}) necessitates prodrug strategies or salt formation for pharmaceutical formulations .

Stability and Degradation

Stability studies under accelerated conditions (40°C, 75% RH) show <5% degradation over 6 months when stored in amber glass under nitrogen. Hydrolysis of the ester group is the primary degradation pathway, with a half-life (t1/2t_{1/2}) of 32 days in pH 7.4 buffer .

Biological Activity and Mechanistic Insights

Pharmacological Targets

The compound’s pyrazolo-pyridine scaffold exhibits affinity for multiple biological targets:

  • Phosphodiesterase 4 (PDE4): Inhibition constant (KiK_i) = 0.8 μM, suggesting potential in treating inflammatory disorders.

  • Dopamine D3_3 Receptor: Moderate antagonism (IC50=12μMIC_{50} = 12 \, \mu\text{M}), indicating possible applications in neuropharmacology.

Structure-Activity Relationships (SAR)

  • Methyl Substitution: The 1-methyl group enhances metabolic stability by sterically shielding the pyrazole nitrogen from oxidative demethylation.

  • Ethyl Carboxylate: The ester moiety improves membrane permeability compared to carboxylic acid analogs (logD7.4=1.2vs.0.4\log D_{7.4} = 1.2 \, \text{vs.} \, -0.4) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and GABAA_A receptor agonists .

Material Science Applications

Its rigid, nitrogen-rich structure makes it a candidate for:

  • Coordination Polymers: Forms stable complexes with transition metals (CuII^\text{II}, FeIII^\text{III}) for catalytic applications.

  • Ionic Liquids: Functionalization with alkyl chains yields low-melting-point salts for green chemistry processes .

Precaution CodeInstruction
P261Avoid breathing dust/airborne particles
P280Wear protective gloves/eye protection
P305+P351+P338IF IN EYES: Rinse cautiously with water

Environmental Impact

Biodegradation studies indicate moderate persistence (half-life in soil = 28 days). Aquatic toxicity (LC50 for Daphnia magna=4.2mg/LLC_{50} \text{ for Daphnia magna} = 4.2 \, \text{mg/L}) mandates controlled waste disposal .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator